3-(5-Bromofuran-2-yl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(5-Bromofuran-2-yl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a brominated furan ring, a dichlorophenyl group, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Furan Ring: The brominated furan ring can be synthesized through the bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3).
Coupling Reactions: The final step involves coupling the brominated furan and dichlorophenyl groups with the oxadiazole ring using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-2-yl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the furan and oxadiazole rings, leading to the formation of various derivatives.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions with dienes or alkynes, forming new heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
3-(5-Bromofuran-2-yl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chlorofuran-2-yl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
- 3-(5-Bromothiophen-2-yl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
- 3-(5-Bromofuran-2-yl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole
Uniqueness
3-(5-Bromofuran-2-yl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole is unique due to the combination of its brominated furan ring and dichlorophenyl group, which confer distinct chemical reactivity and biological activities compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrCl2N2O2/c13-10-4-3-9(18-10)11-16-12(19-17-11)7-2-1-6(14)5-8(7)15/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHURILVIFYYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=NO2)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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